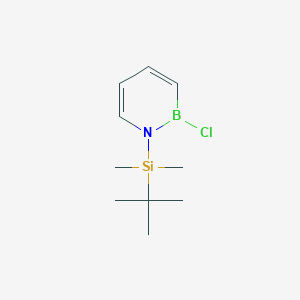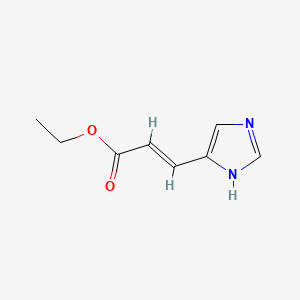
Ethyl urocanate
描述
Ethyl urocanate is an ester derivative of urocanic acid, a naturally occurring compound found in the skin. Urocanic acid is known for its role in absorbing ultraviolet radiation, providing protection against UV-induced DNA damage. This compound retains many of these properties and has been studied for various applications, including its potential use in sunscreens and other UV-protective formulations .
作用机制
Target of Action
Ethyl urocanate, an intermediate of the histidine degradation pathway, primarily targets the bacterial regulatory protein HutC . HutC, in Gram-negative bacteria, is a transcriptional repressor of hut genes, which are responsible for the utilization of histidine and urocanate as sources of carbon and nitrogen .
Mode of Action
This compound promotes bacterial infection via molecular interaction with HutC . This interaction allows pathogenic bacteria to identify suitable niches and deploy appropriate phenotypes for successful colonization and immune evasion .
Biochemical Pathways
Urocanate, in conjunction with HutC, plays a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors . It is involved in the transition of bacteria from saprophytes in soil and water to parasites of eukaryotic hosts . This transition involves a coordinated shift of cellular metabolism and cell motility .
Pharmacokinetics
It is known that urocanate, an intermediate of the histidine degradation pathway, accumulates in tissues, such as skin . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The interaction of this compound with HutC results in the global control of cellular metabolism, cell motility, and expression of virulence factors in bacteria . This interaction is crucial for the bacteria’s ability to colonize and evade the immune system of the host .
Action Environment
The action of this compound is influenced by the environment in which the bacteria exist. For instance, many pathogenic bacteria lead a dual life as saprophytes in soil and water, and as parasites of eukaryotic hosts . The transition from one lifestyle to another involves a coordinated shift of cellular metabolism and cell motility, which is influenced by the presence of this compound .
生化分析
Biochemical Properties
Ethyl Urocanate interacts with various enzymes and proteins. It plays a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors . It promotes bacterial infection via molecular interaction with the bacterial regulatory protein HutC .
Cellular Effects
This compound influences cell function by interacting with cellular processes. It has been observed to play a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors in bacteria . It also impacts cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the bacterial regulatory protein HutC . It is involved in the unidirectional reduction of urocanate to ImP . This process provides an alternative pathway to metabolize the amino acid histidine .
Temporal Effects in Laboratory Settings
It is known that urocanate, an intermediate of the histidine degradation pathway, accumulates in tissues such as skin .
Metabolic Pathways
This compound is involved in the histidine degradation pathway . It interacts with the bacterial regulatory protein HutC, playing a significant role in the global control of cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl urocanate can be synthesized through the esterification of urocanic acid. One common method involves reacting urocanic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: Ethyl urocanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Ethyl urocanate has been explored for various scientific research applications, including:
Chemistry: It serves as a model compound for studying esterification and other organic reactions.
Biology: this compound’s UV-absorbing properties make it a candidate for studying skin protection mechanisms.
Medicine: Research has investigated its potential use in topical formulations for UV protection.
相似化合物的比较
Urocanic Acid: The parent compound of ethyl urocanate, known for its UV-absorbing properties.
Cinnamic Acid Derivatives: These compounds also absorb UV radiation and are used in sunscreens.
Mycosporine-like Amino Acids: Naturally occurring UV-absorbing compounds found in marine organisms.
Uniqueness: this compound is unique due to its ester structure, which may enhance its stability and solubility compared to urocanic acid. This makes it a more suitable candidate for certain applications, such as in cosmetic formulations .
属性
IUPAC Name |
ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMLGOFBKNGJAM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27538-35-8, 111157-51-8 | |
| Record name | Ethyl urocanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl urocanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111157518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(1H-imidazol-4-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL UROCANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4W88OP01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)
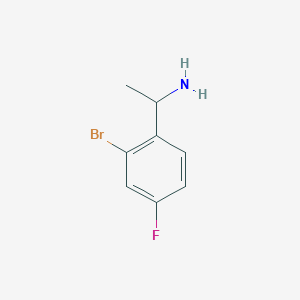
![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
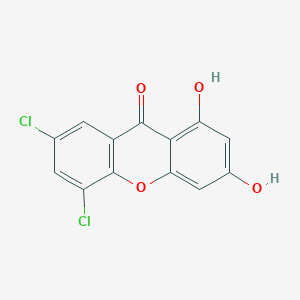

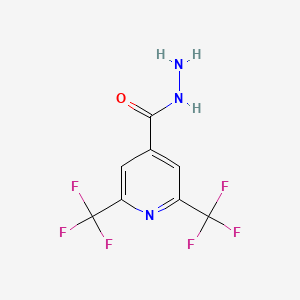

![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

![1-[(4-Chlorophenyl)methyl]-3-azetidinol](/img/structure/B6590549.png)
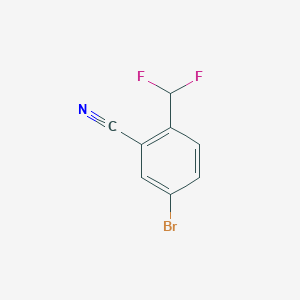
![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)
